[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a dioxopyrrolidinyl core, and a phenylcarbamimidothioate moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate typically involves multi-step organic reactions. One common method includes the reaction of 3-bromobenzaldehyde with pyrrolidine-2,5-dione under specific conditions to form the intermediate compound. This intermediate is then reacted with phenylisothiocyanate to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl oxides.
Reduction: Reduction reactions can target the dioxopyrrolidinyl core, potentially converting it to a dihydropyrrolidinyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Bromophenyl oxides.
Reduction: Dihydropyrrolidinyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its unique structure.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxopyrrolidinyl core can form hydrogen bonds with active site residues. The phenylcarbamimidothioate moiety may interact with thiol groups in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
- [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate
- [1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate
- [1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-phenylcarbamimidothioate
Uniqueness: The presence of the bromine atom in the 3-position of the phenyl ring imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets. This makes it distinct from its chlorinated or fluorinated analogs, which may exhibit different chemical and biological behaviors.
Properties
IUPAC Name |
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-11-5-4-8-13(9-11)21-15(22)10-14(16(21)23)24-17(19)20-12-6-2-1-3-7-12/h1-9,14H,10H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKHIEALBDGRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)SC(=NC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.